3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
Description
Properties
CAS No. |
7111-93-5 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H8N2OS/c1-11-9(13)12-8(10-11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
IHYKGPXSEWWQBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Acylhydrazides with Carbon Disulfide
The most widely reported method involves the reaction of acylhydrazides with carbon disulfide (CS₂) under alkaline conditions. Koparir et al. demonstrated that 3-methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione forms through a two-step process:
- Base-mediated cyclization : Acylhydrazide derivatives react with CS₂ in ethanolic potassium hydroxide at reflux temperatures (60–80°C) for 4–6 hours.
- Acidification : The reaction mixture is neutralized with dilute HCl, precipitating the target compound.
Reaction Scheme :
$$
\text{Acylhydrazide} + \text{CS}_2 \xrightarrow{\text{KOH/EtOH, Δ}} \text{Oxadiazole-thione intermediate} \xrightarrow{\text{HCl}} \text{this compound}
$$
Key advantages of this method include:
Alternative Pathways via Thiosemicarbazide Intermediates
A 2021 study detailed an alternative route using ammonium thiocyanate (NH₄SCN) instead of CS₂:
- Thiosemicarbazide formation : Acylhydrazide reacts with NH₄SCN in HCl/EtOH at reflux.
- Cyclization : Treatment with KOH induces ring closure to form the oxadiazole-thione.
Comparative Data :
| Parameter | CS₂ Method | NH₄SCN Method |
|---|---|---|
| Reaction Time | 4–6 h | 8–10 h |
| Yield (%) | 72 ± 3 | 58 ± 5 |
| Purity (HPLC) | >98% | 95% |
While the NH₄SCN route offers safer handling than CS₂, its lower yield limits industrial applicability.
Structural Characterization
Spectroscopic Analysis
13C NMR : A definitive peak at δ = 186.11 ppm confirms the C=S group, ruling out thiol tautomer dominance.
IR Spectroscopy :
Mass Spectrometry : Molecular ion peak at m/z 192.24 (calculated: 192.24), with fragmentation patterns consistent with the oxadiazole-thione structure.
X-ray Crystallography
Although no crystal structure of the title compound has been published, analogues show:
- Planar oxadiazole rings with dihedral angles <5° relative to phenyl substituents
- C-S bond lengths of 1.65–1.68 Å, characteristic of thione groups
Process Optimization Strategies
Solvent Systems
Ethanol-water mixtures (3:1 v/v) improve yields by 12–15% compared to pure ethanol through better CS₂ solubility.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction time to 2.5 hours with 82% yield in pilot studies.
Purification Techniques
Recrystallization from ethyl acetate/hexane (1:4) achieves >99% purity, critical for pharmaceutical applications.
Stability and Tautomerism
The compound exhibits thione-thiol tautomerism, with equilibrium favoring the thione form by 9:1 in DMSO-d₆ at 25°C. Key evidence includes:
Thermal Stability : Decomposition initiates at 218°C (DSC), making it suitable for high-temperature applications.
Industrial-Scale Considerations
A 2025 patent application discloses a continuous flow synthesis method achieving:
Critical parameters for scale-up:
- CS₂ feed rate: 0.8 mL/min per mole of hydrazide
- pH control within 12.5–13.0
- Inline IR monitoring for tautomer detection
Emerging Synthetic Technologies
Microwave-Assisted Synthesis
Preliminary trials show 90% yield in 15 minutes at 150W, though product decomposition occurs above 180°C.
Biocatalytic Routes
Engineered E. coli expressing CS₂ lyase produced the compound at 30 mg/L, representing the first biological synthesis attempt.
Comparative Analysis of Synthetic Methods
| Method | Cost (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| Conventional CS₂ | 420 | 18.7 | 32.4 |
| Flow Chemistry | 310 | 6.2 | 11.8 |
| Biocatalytic | 8900 | 2.1 | 4.7 |
E-Factor: kg waste/kg product; PMI: Process Mass Intensity
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The thione sulfur atom acts as a nucleophilic site, enabling reactions with alkylating and acylating agents:
-
Methylation with methyl iodide in basic ethanol yields the corresponding methylthioether derivative.
-
Acetylation with acetyl chloride produces an acetylated product at the sulfur position.
Key conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I | Ethanol | Reflux | 75–85% |
| Acylation | ClCOCH₃ | DCM | RT | 60–70% |
Mannich Reaction
The compound undergoes Mannich reactions with secondary amines and formaldehyde to form aminomethyl derivatives. For example:
-
Reaction with piperidine and formaldehyde in ethanol produces 3-[(piperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2(3H)-thione .
Mechanistic features :
-
Formation of an iminium ion intermediate from formaldehyde and amine.
-
Nucleophilic attack by the thione sulfur on the iminium ion .
Spectral confirmation :
-
IR: Loss of C=S peak (~1318 cm⁻¹) and appearance of C-N stretch (~1230 cm⁻¹) .
-
¹H NMR: New singlet at δ 5.03–5.11 ppm for the –CH₂– group .
Cyclocondensation Reactions
The compound participates in heterocycle formation:
-
Reaction with hydrazine derivatives yields fused triazole-oxadiazole systems .
-
With ammonium thiocyanate, it forms thiosemicarbazide intermediates, which cyclize to triazole-3-thiones under alkaline conditions .
Example pathway :
-
5-[5-(1-Methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-2,4-dihydro- triazole-3-thione is synthesized via hydrazinolysis and subsequent cyclization .
Key spectral data :
Nucleophilic Substitution
The oxadiazole ring undergoes substitution at the C-2 position:
-
Reaction with sodium methoxide replaces the thione group with a methoxy group.
Reaction equation :
Tautomerism and Reactivity
The compound exhibits thione-thiol tautomerism, influencing its reactivity:
-
The thione form dominates in solution (¹³C NMR: δ 179–186 ppm for C=S) .
-
Tautomer equilibrium shifts under acidic/basic conditions, affecting nucleophilicity .
Biological Activity of Derivatives
Reaction products show notable bioactivity:
-
Mannich derivatives exhibit antimicrobial activity against Bacillus cereus (MIC: 8 µg/mL) .
-
Triazole-thione analogs demonstrate cytotoxicity against HCT116 colon cancer cells (IC₅₀: 12 µM) .
Structure-Activity Relationship (SAR) :
| Derivative Type | Bioactivity | Key Modification |
|---|---|---|
| Piperidine-Mannich | Antibacterial | –CH₂–N-piperidine |
| Triazole-thione | Anticancer | Fused triazole ring |
Industrial-Scale Considerations
Optimized protocols for large-scale reactions include:
-
Continuous flow reactors to enhance yield (90–95%).
-
Solvent recycling in cyclocondensation reactions to reduce costs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in materials science, such as the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., 3,4-dichlorophenyl) enhance cytotoxic activity by improving membrane penetration and target binding .
- Bulkier Substituents (e.g., quinoline) improve anticancer activity but may reduce synthetic yields .
- Sulfur/Thione Modifications : Thiadiazole analogs exhibit higher metal-binding capacity, crucial for antibacterial applications .
Antimicrobial Activity
- 3-Methyl-5-phenyl derivative : Moderate activity against Gram-positive bacteria (MIC ~50 µg/mL) .
- 5-(3,4-Dichlorophenyl) derivatives : Broad-spectrum antimicrobial activity; MIC values 12.5–25 µg/mL against S. aureus and E. coli .
- Thiadiazole-Hg(II) complexes : Superior antibacterial effects (MIC = 6.25 µg/mL), comparable to vancomycin .
Anticancer Activity
Quantitative Structure-Activity Relationship (QSAR) Insights
- Hydrophobicity (logP) : Derivatives with logP >3 (e.g., pentadecyl-substituted analogs) show improved antimicrobial activity due to better lipid bilayer penetration .
- Electron-Donating Groups : Methoxy and methyl groups at position 3 increase electron density, enhancing interactions with DNA or enzyme targets .
- Topological Polar Surface Area (TPSA) : Lower TPSA (<80 Ų) correlates with higher bioavailability in anticancer derivatives .
Biological Activity
3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione (CAS No. 7111-93-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₈N₂OS
- Molecular Weight : 192.24 g/mol
- CAS Number : 7111-93-5
Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazole, including this compound, exhibit promising anticancer properties. Several studies have evaluated their cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
A study assessed the cytotoxicity of several oxadiazole derivatives against HepG2 (liver cancer), MCF-7 (breast cancer), and HL-60 (leukemia) cell lines using the MTT assay. The results indicated that the compounds exhibited weak to moderate cytotoxic activity. Notably, a derivative with trimethoxy substituents showed IC₅₀ values of 12.01 μM for HepG2, 7.52 μM for MCF-7, and 9.7 μM for HL-60 cells . -
Mechanism of Action :
The mechanism underlying the anticancer activity involves inhibition of tubulin polymerization in hepatocellular carcinoma cells. Compound 5h demonstrated an impressive 81.1% inhibition of tubulin polymerization in HepG2 cells . This effect was confirmed through immunofluorescence assays and docking studies. -
Inhibition of Focal Adhesion Kinase (FAK) :
Another study focused on derivatives containing a piperazine skeleton and evaluated their inhibitory effects on FAK, a crucial target in cancer therapy. Compound 5m exhibited potent anticancer activities with an IC₅₀ of 5.78 μM against HepG2 cells and an IC₅₀ of 0.78 μM for FAK inhibition . The study highlighted the compound's interaction with key residues in the active site of FAK through computational docking.
Summary of Biological Activities
| Activity | Cell Line | IC₅₀ (μM) | Comments |
|---|---|---|---|
| Cytotoxicity | HepG2 | 12.01 | Moderate activity against liver cancer |
| Cytotoxicity | MCF-7 | 7.52 | Significant activity against breast cancer |
| Cytotoxicity | HL-60 | 9.7 | Moderate activity against leukemia |
| Tubulin Inhibition | HepG2 | - | 81.1% inhibition of tubulin polymerization |
| FAK Inhibition | HepG2 | 5.78 | Potent inhibitor with significant anticancer effects |
Pharmacological Implications
The diverse biological activities exhibited by this compound suggest its potential as a lead compound in drug development for cancer treatment. Its ability to inhibit critical pathways involved in tumor growth and metastasis positions it as a candidate for further pharmacological exploration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione, and how can yield and purity be maximized?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide derivatives under reflux with CS₂ and KOH in ethanol. Critical parameters include reaction time (8–12 hours), stoichiometric ratios of reagents (e.g., 6 mmol KOH per 3.8 mmol hydrazide), and purification via recrystallization from methanol. For example, a 70–80% yield was achieved using these conditions . Optimization may involve adjusting solvent polarity or employing green chemistry tools like ultrasound-assisted synthesis to reduce reaction time .
Q. Which spectroscopic techniques are most reliable for confirming the structure and tautomeric form of this compound?
- Methodological Answer :
- IR Spectroscopy : The C=S stretch appears at ~1428 cm⁻¹, distinguishing the thione form from thiol tautomers .
- NMR : The absence of a thiol proton (-SH) in the ¹H-NMR spectrum confirms the thione tautomer. For example, the N–CH₂– group in Mannich bases resonates at δ 4.42 ppm .
- X-ray Crystallography : Single-crystal studies resolve bond lengths (e.g., C–S = 1.68 Å) and confirm planar geometry, with an R factor < 0.05 for high precision .
Q. How does the thione-thiol tautomerism of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The thione form (S=C–N) is more electrophilic due to partial positive charge on sulfur, facilitating reactions with amines or alkyl halides. Tautomer equilibria can be monitored via UV-Vis spectroscopy (λmax shifts from 280 nm for thione to 320 nm for thiol). Computational studies (e.g., DFT) predict tautomer stability using Gibbs free energy differences, with the thione form typically favored in non-polar solvents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-donating/accepting capacity. For example, a HOMO energy of −6.2 eV correlates with antifungal activity .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51). A docking score of −9.2 kcal/mol suggests strong binding affinity, validated by in vitro MIC values (e.g., 8 µg/mL against Candida albicans) .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines and include positive controls (e.g., fluconazole). Meta-analysis of IC₅₀ values with statistical tools (e.g., ANOVA) can identify outliers. For example, a 2023 study attributed conflicting antifungal results to differences in compound purity (≥95% vs. 85%) .
Q. How do substituents on the phenyl ring modulate the compound’s electronic properties and antimicrobial efficacy?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) at the para position increases electrophilicity, enhancing interactions with microbial DNA (MIC reduced from 16 to 4 µg/mL) .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) improves solubility but may reduce membrane penetration. Hammett constants (σ⁺) correlate with logP values; a σ⁺ of 0.78 corresponds to a logP increase of 0.5 .
Q. What experimental design principles are critical for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Orthogonal Arrays : Vary substituents (e.g., halogens, alkyl chains) systematically using Taguchi methods to minimize experimental runs.
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify dominant factors (e.g., lipophilicity accounts for 65% variance in antifungal activity) .
- Control Groups : Include unsubstituted analogs to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
